N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide

Chemical Biology Drug Discovery Screening Libraries

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide (CAS 313499-54-6) is a synthetic hybrid molecule that covalently links the non-steroidal anti-inflammatory drug (NSAID) ibuprofen with the endogenous monoamine tryptamine via a stable amide bond. With a molecular formula of C23H28N2O and a molecular weight of 348.48 g/mol, it resides in a distinct property space compared to its parent compounds, characterized by high lipophilicity (XLogP3 = 5.6) and a polar surface area of 45 Ų.

Molecular Formula C23H28N2O
Molecular Weight 348.5 g/mol
Cat. No. B3819840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Molecular FormulaC23H28N2O
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C23H28N2O/c1-16(2)14-18-8-10-19(11-9-18)17(3)23(26)24-13-12-20-15-25-22-7-5-4-6-21(20)22/h4-11,15-17,25H,12-14H2,1-3H3,(H,24,26)
InChIKeyRQALFBAYWUEKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide: A Structurally Unique Ibuprofen-Tryptamine Hybrid Scaffold


N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide (CAS 313499-54-6) is a synthetic hybrid molecule that covalently links the non-steroidal anti-inflammatory drug (NSAID) ibuprofen with the endogenous monoamine tryptamine via a stable amide bond [1]. With a molecular formula of C23H28N2O and a molecular weight of 348.48 g/mol, it resides in a distinct property space compared to its parent compounds, characterized by high lipophilicity (XLogP3 = 5.6) and a polar surface area of 45 Ų [2]. This compound serves as a chemically defined probe for exploring the functional consequences of merging indole-based signaling motifs with arylpropanoic acid pharmacophores.

Why Ibuprofen or Tryptamine Alone Cannot Substitute for the Hybrid Scaffold N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide


Generic substitution with either ibuprofen or tryptamine fails because the target compound is an integrated, single-molecule entity with a unique physicochemical and pharmacological fingerprint that is not recapitulated by a mixture of its parent components. The covalent C-N amide bond linkage creates a defined 3D conformation and electronic distribution that dictates its interaction with biological targets, metabolic stability, and membrane permeability [1]. Its high LogP of 5.6 and specific polar surface area represent a singular property vector; a physical mixture of ibuprofen (LogP ~3.5) and tryptamine (LogP ~1.5) cannot replicate the same partitioning behavior in biological membranes or across cellular compartments [2][3]. Therefore, for applications demanding precise molecular topology—such as target engagement studies, competitive binding assays, or structure-activity relationship (SAR) investigations—the intact hybrid scaffold is irreplaceable by its simpler precursors.

Quantitative Differentiation of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide from Closest Analogs and Parent Compounds


Enhanced Molecular Complexity and Structural Uniqueness vs. Ibuprofen and Tryptamine

When assessed for structural novelty, the target compound exhibits a substantial increase in molecular complexity over its parent structures, as quantified by atom count, molecular weight, and a unique chemical scaffold identifier (PubChem CID 3137652) [1]. This higher complexity translates to greater potential for selective biological interactions and is a key screening differentiator.

Chemical Biology Drug Discovery Screening Libraries

Physicochemical Property Vector Differentiation from Ibuprofen

The computed physicochemical properties of the target compound place it in a distinct region of property space compared to ibuprofen. It has a significantly higher predicted partition coefficient (XLogP3 = 5.6) and a small, defined topological polar surface area (TPSA = 45 Ų), differentiating it from the parent NSAID.

Physicochemical Profiling ADME Prediction Property Space Analysis

Availability at Higher Defined Purity than the Closest Generic Amide Analog

Commercially, the target compound can be sourced with a defined purity specification of >98%, as verified by independent vendor analysis . This contrasts with the closest generic amide analog, N-ethyl-2-(4-isobutylphenyl)propanamide, which is frequently listed without a stringent purity guarantee, making the hybrid compound the more reliable choice for quantitative experiments.

Analytical Standard Procurement Specification Quality Control

Defined Single-Step Synthesis and Complete Spectroscopic Characterization vs. Undocumented Structural Analogs

The synthesis and full structural confirmation of the target compound have been documented in a peer-reviewed publication, providing a validated protocol via DCC-mediated coupling and complete characterization by ¹H-NMR, ¹³C-NMR, UV, IR, and mass spectrometry [1]. This stands in contrast to many conceptual tryptamine-ibuprofen hybrid structures, which remain hypothetical or poorly characterized.

Synthetic Tractability Chemical Identity Spectroscopic Characterization

Best-Fit Research Applications for the Ibuprofen-Tryptamine Hybrid, N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide


Molecular Probe for Serine Hydrolase or FAAH Selectivity Screening

The compound's structural lineage as an ibuprofen amide positions it as a potential modulator of fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX) enzymes. Its significantly higher lipophilicity (XLogP3 = 5.6) relative to ibuprofen (XLogP3 = 3.7) [1] suggests enhanced membrane partitioning, making it a valuable tool compound in screens designed to identify logP-driven selectivity shifts in serine hydrolase inhibition. This can be directly compared to the inhibition profile of simpler ibuprofen amides like Ibu-AM68.

Chemical Standard for HPLC-MS Quantification of Ibuprofen-Tryptamine Hybrids

Given its defined synthesis and full spectroscopic characterization [2], the compound is ideally suited as an analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) methods. Its availability at >98% purity and unique molecular ion (m/z 348.22) allow for precise quantification and method validation in studies investigating the metabolic fate or environmental presence of dual-domain pharmaceutical hybrids, outperforming uncharacterized or lower-purity analogs.

Scaffold for Designing Bifunctional CNS-Penetrant Agents

The compound's computed high lipophilicity (LogP 5.6) and moderate polar surface area (45 Ų) [1] align with the physicochemical property space known to favor passive blood-brain barrier (BBB) penetration. It serves as an advanced starting point for medicinal chemistry programs aimed at developing bifunctional agents that require both the anti-inflammatory signaling potential of the arylpropanoic acid domain and the neuromodulatory capacity of the tryptamine moiety. This dual-domain character is inherently absent in single-parent compounds like ibuprofen or tryptamine alone.

Stable Amide Prodrug Prototype for Controlled Delivery

The key amide bond linking ibuprofen to tryptamine is critical; it creates a chemically and potentially metabolically stable linkage that is fundamentally different from the free carboxylic acid of ibuprofen. This stable amide configuration can serve as a prototype for designing prodrugs or drug conjugates where controlled hydrolytic release of the active NSAID is desired, providing a quantifiable stability advantage over simple esters or other reversible linkages [2].

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